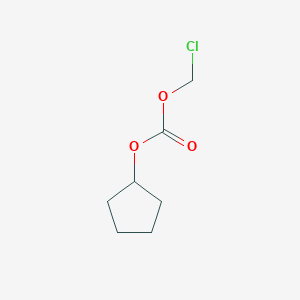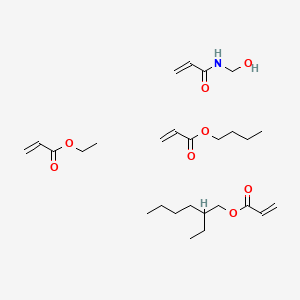
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is synthesized through the polymerization of its monomeric components, resulting in a material with unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester, 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors with precise control over reaction parameters. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is then heated to the required temperature to initiate polymerization. The polymerization process is monitored to ensure consistent product quality, and the resulting polymer is purified and processed into the desired form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific biological effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylic acid: A simpler polymer with similar properties but different applications.
Poly(methyl methacrylate): Another acrylic polymer with distinct mechanical and optical properties.
Poly(2-ethylhexyl acrylate): A related polymer with similar monomeric components but different properties.
Uniqueness
The uniqueness of 2-propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide lies in its combination of monomeric components, which impart specific properties such as flexibility, chemical resistance, and biocompatibility. This makes it suitable for a wide range of applications that other similar polymers may not be able to fulfill.
Eigenschaften
CAS-Nummer |
42815-42-9 |
|---|---|
Molekularformel |
C27H47NO8 |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C7H12O2.C5H8O2.C4H7NO2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7) |
InChI-Schlüssel |
WKCMHSRJAGYGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)NCO |
Verwandte CAS-Nummern |
42815-42-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


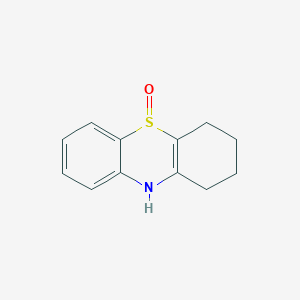

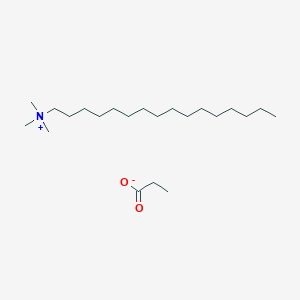
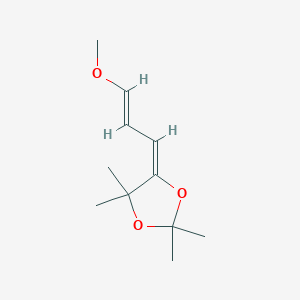
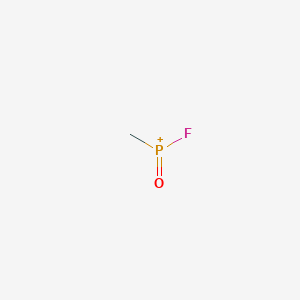
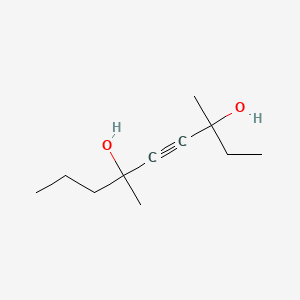

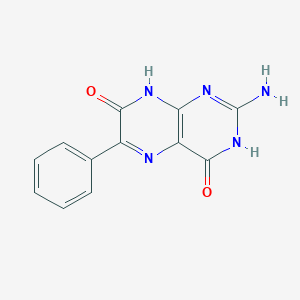
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

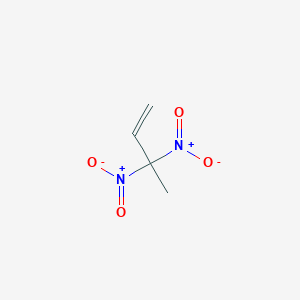
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

